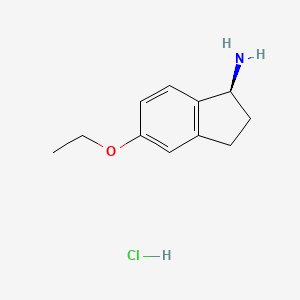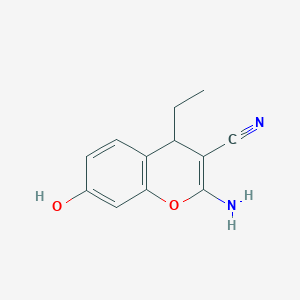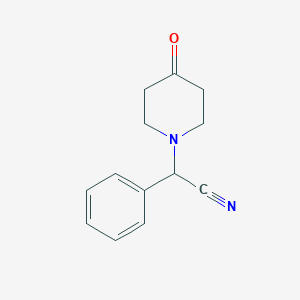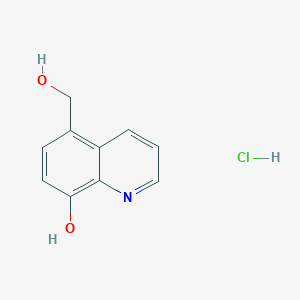
2-Cyclopentyl-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentylisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline core with a cyclopentyl group attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentylisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction is carried out under controlled conditions to ensure the formation of the desired isoindoline-1,3-dione scaffold. Another method involves the reaction of substituted imidazoles with tetraynes and oxygen, resulting in the formation of multifunctionalized isoindoline-1,3-dione derivatives .
Industrial Production Methods: Industrial production of 2-Cyclopentylisoindoline-1,3-dione may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are often employed to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopentylisoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the specific substituents attached to the isoindoline core and the carbonyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of 2-Cyclopentylisoindoline-1,3-dione include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from the reactions of 2-Cyclopentylisoindoline-1,3-dione depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-Cyclopentylisoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology, it has been studied for its potential as a modulator of the dopamine receptor D2, suggesting applications in the treatment of neurological disorders such as Parkinson’s disease . In medicine, derivatives of isoindoline-1,3-dione have shown promise as antipsychotic agents and inhibitors of β-amyloid protein aggregation, indicating potential use in the treatment of Alzheimer’s disease . Additionally, this compound is used in the development of herbicides and polymer additives in the industry .
Mecanismo De Acción
The mechanism of action of 2-Cyclopentylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D2 by binding to its allosteric binding site, which influences the receptor’s activity and downstream signaling pathways . This modulation can result in therapeutic effects in neurological disorders. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation suggests a mechanism involving the disruption of protein-protein interactions .
Comparación Con Compuestos Similares
2-Cyclopentylisoindoline-1,3-dione can be compared with other similar compounds such as isoindoline-1,3-dione derivatives with different substituents. These compounds share a common isoindoline core but differ in their substituent groups, which can influence their chemical reactivity and biological activity . For example, isoindoline-1,3-dione derivatives with aromatic substituents may exhibit enhanced anticancer activity compared to those with aliphatic substituents . The unique cyclopentyl group in 2-Cyclopentylisoindoline-1,3-dione may confer distinct properties, such as increased lipophilicity and improved binding affinity to certain molecular targets .
Similar Compounds
- Isoindoline-1,3-dione
- N-Substituted isoindoline-1,3-dione
- Fused multifunctionalized isoindoline-1,3-dione derivatives
Propiedades
Número CAS |
53291-79-5 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
2-cyclopentylisoindole-1,3-dione |
InChI |
InChI=1S/C13H13NO2/c15-12-10-7-3-4-8-11(10)13(16)14(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
Clave InChI |
AKRVJBIXUJAYIE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3',6'-dihydrospiro[indoline-3,2'-pyran]-2-one](/img/structure/B11889734.png)




![4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde](/img/structure/B11889766.png)
![5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid](/img/structure/B11889782.png)




![1'-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11889833.png)


